molecular formula C20H32O5 B7852388 15(R)-Prostaglandin D2

15(R)-Prostaglandin D2

Cat. No.: B7852388
M. Wt: 352.5 g/mol
InChI Key: BHMBVRSPMRCCGG-OFUVTSKXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15®-Prostaglandin D2 is a bioactive lipid compound belonging to the prostaglandin family. Prostaglandins are a group of physiologically active lipid compounds derived from fatty acids, and they play crucial roles in various biological processes, including inflammation, immune responses, and regulation of blood flow. 15®-Prostaglandin D2 is a stereoisomer of Prostaglandin D2, distinguished by the specific configuration of its hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 15®-Prostaglandin D2 typically involves the stereoselective reduction of Prostaglandin D2. One common method includes the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often involve mild temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of 15®-Prostaglandin D2 may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.

Chemical Reactions Analysis

Types of Reactions: 15®-Prostaglandin D2 can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form different stereoisomers or derivatives.

    Substitution: Functional groups on the molecule can be substituted with other groups to create analogs with different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) under controlled conditions.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions include various stereoisomers and derivatives of 15®-Prostaglandin D2, each with potentially unique biological activities.

Scientific Research Applications

15®-Prostaglandin D2 has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of prostaglandin synthesis and reactions.

    Biology: Investigated for its role in cell signaling and regulation of immune responses.

    Medicine: Explored for its potential therapeutic effects in conditions such as asthma, allergic reactions, and inflammation.

    Industry: Utilized in the development of pharmaceuticals and as a standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 15®-Prostaglandin D2 involves binding to specific prostaglandin receptors on the surface of target cells. This binding triggers a cascade of intracellular signaling pathways, leading to various physiological responses. The compound primarily targets the DP1 and DP2 receptors, which are involved in the regulation of immune responses and inflammation.

Comparison with Similar Compounds

    Prostaglandin D2: The parent compound, differing in the stereochemistry of the hydroxyl group.

    15(S)-Prostaglandin D2: The stereoisomer with the opposite configuration at the hydroxyl group.

    Prostaglandin E2: Another prostaglandin with different biological activities and receptor targets.

Uniqueness: 15®-Prostaglandin D2 is unique due to its specific stereochemistry, which can result in distinct biological activities compared to its isomers and other prostaglandins. This uniqueness makes it valuable in research focused on stereochemistry and its effects on biological function.

Properties

IUPAC Name

(Z)-7-[(2R)-5-hydroxy-2-[(E,3R)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16?,17-,18?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHMBVRSPMRCCGG-OFUVTSKXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](/C=C/[C@@H]1C(C(CC1=O)O)C/C=C\CCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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